6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an isopropyl group, and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the isopropyl group: This step can be carried out using Friedel-Crafts acylation followed by a Clemmensen reduction.
Attachment of the methoxybenzyl group: This can be done using a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[(1S,4S,6S)-6-Isopropyl-4-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-methyl-2-cyclohexen-1-yl]methyl}-2-furamide
- Other pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-12(2)16-10-15(18-13(3)23-24(4)19(18)22-16)20(25)21-11-14-8-6-7-9-17(14)26-5/h6-10,12H,11H2,1-5H3,(H,21,25) |
InChI Key |
QVGIDZHEEUYRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.